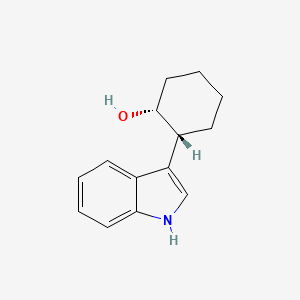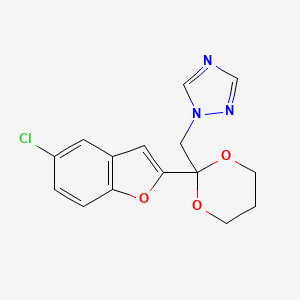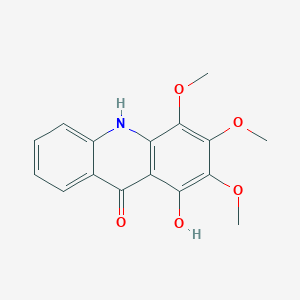
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by its hydroxy and methoxy functional groups, exhibits unique chemical properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and aniline derivatives.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under controlled conditions, often involving heating and the use of a dehydrating agent like phosphorus oxychloride, to form the acridine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form dihydroacridine derivatives, which may exhibit different biological activities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
Reduction: Dihydroacridine derivatives with altered electronic properties.
Substitution: Functionalized acridine derivatives with diverse chemical and biological properties.
Applications De Recherche Scientifique
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: Used as a fluorescent probe for studying cellular processes and imaging due to its photophysical properties.
Materials Science: Explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one involves:
DNA Intercalation: The planar acridine ring structure allows the compound to insert between DNA base pairs, disrupting the DNA double helix and inhibiting replication and transcription processes.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Fluorescence: The hydroxy and methoxy groups contribute to the compound’s fluorescence properties, making it useful for imaging and detection applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
9-Aminoacridine: Another acridine derivative with applications in medicinal chemistry and as a DNA intercalator.
Proflavine: An acridine derivative with antimicrobial properties and used in wound antiseptics.
Uniqueness
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of hydroxy and methoxy groups enhances its solubility, fluorescence, and potential for chemical modifications, making it a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
114340-03-3 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C16H15NO5/c1-20-14-11-10(13(19)15(21-2)16(14)22-3)12(18)8-6-4-5-7-9(8)17-11/h4-7,19H,1-3H3,(H,17,18) |
Clé InChI |
XZTUXMKQNGVVRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1NC3=CC=CC=C3C2=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



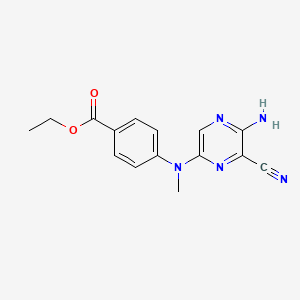
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
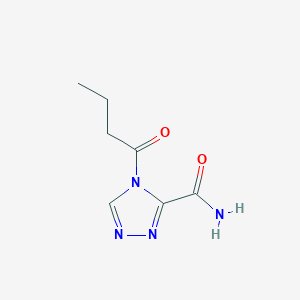

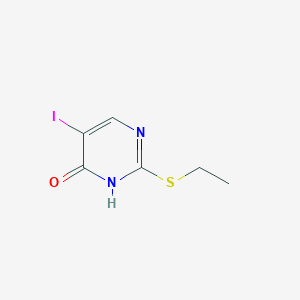



![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
